S-2-hydroxy-2-methylpropyl ethanethioate
Description
S-2-Hydroxy-2-methylpropyl ethanethioate (hypothetical IUPAC name) is a thioester derivative characterized by a hydroxy-substituted methylpropyl group attached to the sulfur atom of ethanethioate. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogs such as S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate (CAS 64805-64-7) and S-(2-(Cyclopropylamino)-2-oxoethyl) ethanethioate (compound 45(FGB2)) . Thioesters of this class typically exhibit reactivity influenced by the substituents on the alkyl chain, impacting applications in organic synthesis, pharmaceuticals, or agrochemicals.
Properties
Molecular Formula |
C6H12O2S |
|---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
S-(2-hydroxy-2-methylpropyl) ethanethioate |
InChI |
InChI=1S/C6H12O2S/c1-5(7)9-4-6(2,3)8/h8H,4H2,1-3H3 |
InChI Key |
SOWZWJNQXCAGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(C)(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features and properties of S-2-hydroxy-2-methylpropyl ethanethioate (hypothetical) with analogs from the evidence:
*Hypothetical structure inferred from analogs.
Spectroscopic and Physical Data
- 13C NMR : Compound 45(FGB2) shows a carbonyl signal at δ 167.5 ppm, absent in hydroxy-substituted analogs, which would instead exhibit signals for hydroxyl-bearing carbons (~60–80 ppm) .
- Market Data : S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate has extensive commercial tracking, with consumption analyzed by end-use sectors (e.g., agrochemicals), suggesting similar analogs may have niche industrial roles .
Key Research Findings and Gaps
- Synthetic Routes : While compound 45(FGB2) was synthesized via cyclopropylamine coupling , hydroxy-substituted analogs might require protection/deprotection strategies for the hydroxyl group.
- Data Limitations : Direct studies on this compound are lacking; inferences are drawn from structural analogs.
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